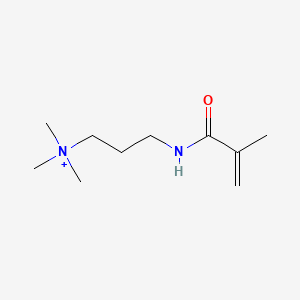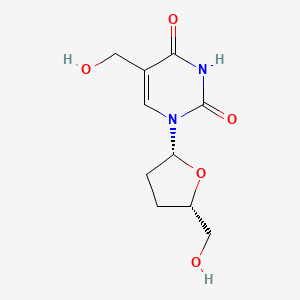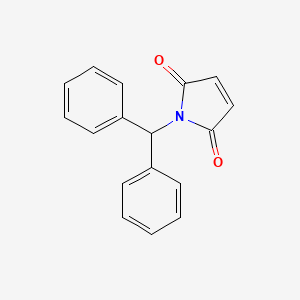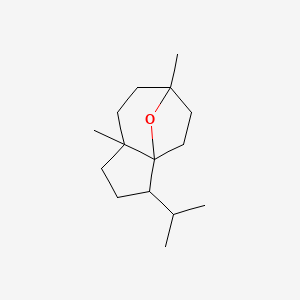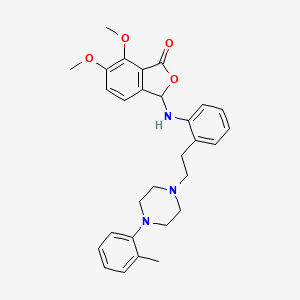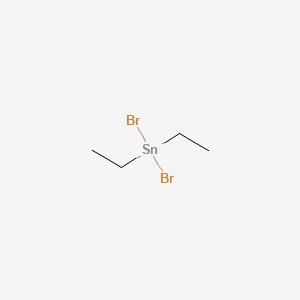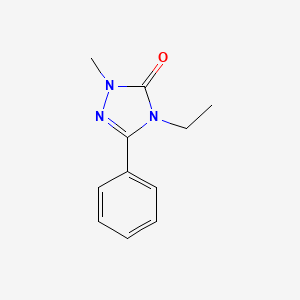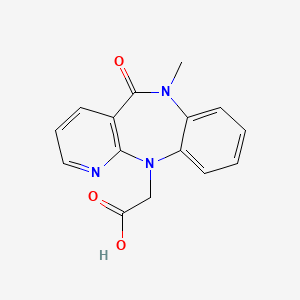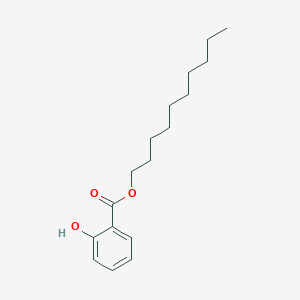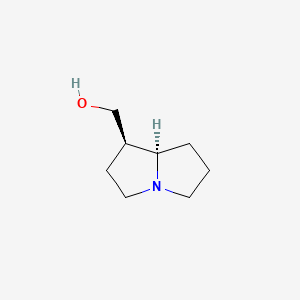
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrahydrofurodioxole core with a chloro substituent and an oxido-dioxathiolan group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole typically involves multiple steps. One common method includes the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethyl amine and dry toluene . This reaction forms an intermediate, which is further reacted with other reagents to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the oxido-dioxathiolan group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Uniqueness
6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole stands out due to its combination of a chloro substituent and an oxido-dioxathiolan group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
72661-84-8 |
|---|---|
分子式 |
C9H13ClO6S |
分子量 |
284.71 g/mol |
IUPAC 名称 |
4-(6-chloro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C9H13ClO6S/c1-9(2)14-7-5(10)6(13-8(7)15-9)4-3-12-17(11)16-4/h4-8H,3H2,1-2H3 |
InChI 键 |
QPZSWIPHRFNRLI-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2C(C(OC2O1)C3COS(=O)O3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




